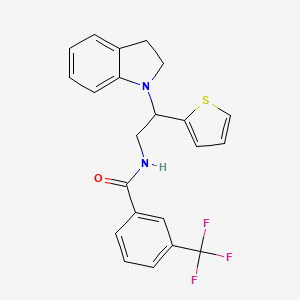
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzamide is a novel compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the benzamide family and is synthesized using a specific method that involves several steps.
科学的研究の応用
Synthesis and Biological Activity
The synthesis of complex indole derivatives, including compounds structurally related to N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzamide, has been explored for various biological activities. For instance, indole and thiophene moieties are central to the development of anticonvulsant agents. A study detailed the creation of indole-thiazolidinone derivatives under eco-friendly conditions, which showed significant CNS depressant and anticonvulsant activities in mouse models (Nikalje, Ansari, Bari, & Ugale, 2015).
Crystal Structure Analysis
The detailed analysis of compounds similar to N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzamide, focusing on their crystal structures, provides insights into their potential interactions and stability. For example, the crystal structure of a related compound revealed specific hydrogen bond interactions that could stabilize the molecule, suggesting its potential for further chemical modifications (Sharma, Subbulakshmi, Narayana, Sarojini, & Kant, 2016).
Anticancer and Antimicrobial Activities
Compounds with the indole and thiophene structures have been synthesized and evaluated for their anticancer and antimicrobial properties. Such research endeavors aim to identify novel therapeutic agents against various cancer cell lines and microbial pathogens. For instance, novel indole derivatives have shown promising antiinflammatory activity, lower ulcerogenic liability compared to traditional drugs, and potential anticancer activity (Verma, Tripathi, Saxena, & Shanker, 1994).
作用機序
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors . This makes them useful in developing new therapeutic agents .
Mode of action
The exact mode of action can vary depending on the specific indole derivative and its target. Generally, these compounds interact with their targets to modulate their activity .
Biochemical pathways
Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities . The specific pathways affected would depend on the targets of the specific indole derivative.
Result of action
Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . The specific molecular and cellular effects would depend on the specific indole derivative and its targets.
特性
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N2OS/c23-22(24,25)17-7-3-6-16(13-17)21(28)26-14-19(20-9-4-12-29-20)27-11-10-15-5-1-2-8-18(15)27/h1-9,12-13,19H,10-11,14H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USADDEPCLZWQGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC(=CC=C3)C(F)(F)F)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

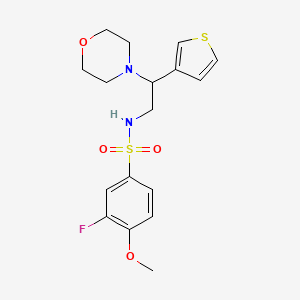
![5-(1,3-benzothiazol-2-yl)-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2563960.png)

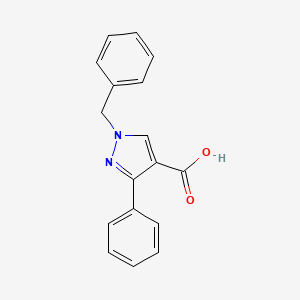
![1-[7-(3,4-dimethylbenzenesulfonyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl]-4-ethylpiperazine](/img/structure/B2563965.png)
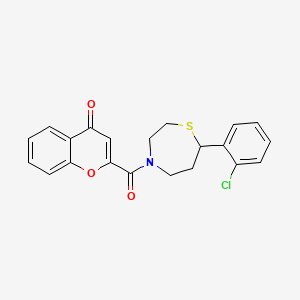
![1-Oxaspiro[5.5]undecan-4-amine](/img/structure/B2563970.png)

![N-cyclooctyl-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2563973.png)
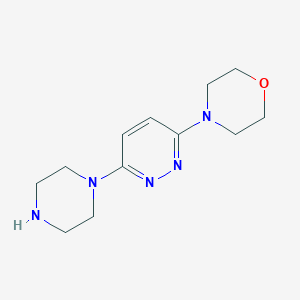

![3-Methyl-2-[(4-methylphenyl)methyl]-1-(2-morpholin-4-ylethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2563979.png)
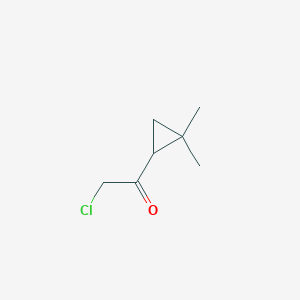
![5-{2-Hydroxy-3-[(4-methylphenyl)amino]propyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2563982.png)